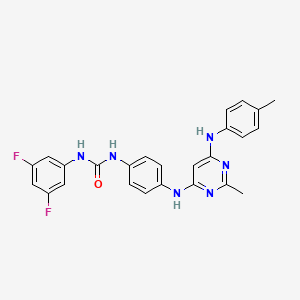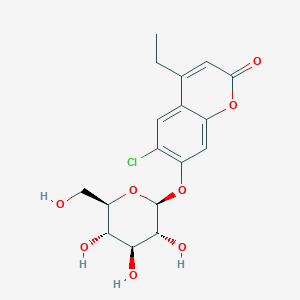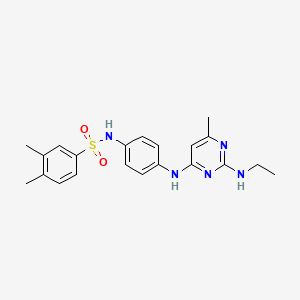
1-(3,5-Difluorophenyl)-3-(4-((2-methyl-6-(p-tolylamino)pyrimidin-4-yl)amino)phenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,5-Difluorophenyl)-3-(4-((2-methyl-6-(p-tolylamino)pyrimidin-4-yl)amino)phenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and anti-inflammatory properties. The presence of fluorine atoms in the phenyl ring enhances its metabolic stability and bioavailability.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Difluorophenyl)-3-(4-((2-methyl-6-(p-tolylamino)pyrimidin-4-yl)amino)phenyl)urea typically involves multiple steps:
-
Formation of the Pyrimidine Core:
- Starting with 2-methyl-4,6-dichloropyrimidine, the compound is reacted with p-toluidine to form 2-methyl-6-(p-tolylamino)pyrimidine.
- Reaction conditions: Reflux in ethanol or another suitable solvent, with a base such as potassium carbonate.
-
Amination of the Phenyl Ring:
- The intermediate 2-methyl-6-(p-tolylamino)pyrimidine is then reacted with 4-aminophenylamine to form 4-((2-methyl-6-(p-tolylamino)pyrimidin-4-yl)amino)phenylamine.
- Reaction conditions: Heating in a suitable solvent like dimethylformamide (DMF) with a catalyst such as palladium on carbon.
-
Urea Formation:
- Finally, the compound is reacted with 3,5-difluorophenyl isocyanate to form the desired urea derivative.
- Reaction conditions: Stirring at room temperature or slightly elevated temperatures in an inert atmosphere.
Industrial Production Methods: Industrial production of this compound would involve scaling up the above synthetic routes with optimization for yield and purity. This may include continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions: 1-(3,5-Difluorophenyl)-3-(4-((2-methyl-6-(p-tolylamino)pyrimidin-4-yl)amino)phenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride, resulting in the reduction of the urea group to amines.
Substitution: The fluorine atoms in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; conditions: acidic or basic medium, room temperature to reflux.
Reduction: Lithium aluminum hydride, sodium borohydride; conditions: anhydrous solvents, low temperatures.
Substitution: Nucleophiles like amines, thiols; conditions: polar aprotic solvents, elevated temperatures.
Major Products:
- Oxidized derivatives with altered functional groups.
- Reduced amine derivatives.
- Substituted phenyl derivatives with different nucleophiles.
科学的研究の応用
1-(3,5-Difluorophenyl)-3-(4-((2-methyl-6-(p-tolylamino)pyrimidin-4-yl)amino)phenyl)urea has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential anticancer and anti-inflammatory activities.
作用機序
The mechanism of action of 1-(3,5-Difluorophenyl)-3-(4-((2-methyl-6-(p-tolylamino)pyrimidin-4-yl)amino)phenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain kinases or other proteins involved in cell signaling pathways, leading to its observed biological effects. The presence of fluorine atoms enhances its binding affinity and metabolic stability.
類似化合物との比較
- 1-(3,5-Difluorophenyl)-3-(4-aminophenyl)urea
- 1-(3,5-Difluorophenyl)-3-(4-(2-methylpyrimidin-4-yl)amino)phenyl)urea
Comparison:
Uniqueness: The presence of the 2-methyl-6-(p-tolylamino)pyrimidin-4-yl group in 1-(3,5-Difluorophenyl)-3-(4-((2-methyl-6-(p-tolylamino)pyrimidin-4-yl)amino)phenyl)urea provides unique biological activity and specificity compared to other similar compounds.
Activity: The compound’s specific structure allows for enhanced interactions with molecular targets, leading to potentially higher efficacy in its applications.
特性
分子式 |
C25H22F2N6O |
|---|---|
分子量 |
460.5 g/mol |
IUPAC名 |
1-(3,5-difluorophenyl)-3-[4-[[2-methyl-6-(4-methylanilino)pyrimidin-4-yl]amino]phenyl]urea |
InChI |
InChI=1S/C25H22F2N6O/c1-15-3-5-19(6-4-15)30-23-14-24(29-16(2)28-23)31-20-7-9-21(10-8-20)32-25(34)33-22-12-17(26)11-18(27)13-22/h3-14H,1-2H3,(H2,32,33,34)(H2,28,29,30,31) |
InChIキー |
DUAVJBMWRWCHLR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)NC2=CC(=NC(=N2)C)NC3=CC=C(C=C3)NC(=O)NC4=CC(=CC(=C4)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3,4-dimethylphenyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide](/img/structure/B11304350.png)
![2-[3-(4-methoxybenzyl)-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide](/img/structure/B11304352.png)
![2-{2-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(propan-2-yl)acetamide](/img/structure/B11304357.png)

![2-{[3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]amino}butanoic acid](/img/structure/B11304366.png)
![5-({[2-(4-chlorophenyl)ethyl]amino}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11304370.png)
![2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(2,3-dimethylphenyl)propanamide](/img/structure/B11304378.png)
![2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-[1-(pyridin-2-yl)ethyl]acetamide](/img/structure/B11304379.png)
![5,6-dichloro-2-[(3-methylphenoxy)methyl]-1H-benzimidazole](/img/structure/B11304391.png)

![4-Methyl-2-(pyrrolidin-1-YL)-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-YL}pyrimidine](/img/structure/B11304399.png)

![2-(3-methylphenoxy)-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B11304413.png)
![6,8-dimethyl-N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11304415.png)
